2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
Description
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile is a chemical compound with the molecular formula C9H6ClN3 It is a derivative of pyrrolopyridine, characterized by the presence of a chloro substituent at the 4-position and an acetonitrile group at the 3-position of the pyrrolo[2,3-b]pyridine ring system
Properties
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFFDRYETYYXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with acetonitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: The acetonitrile group can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile is , with a molecular weight of approximately 219.64 g/mol. The compound features a pyrrolopyridine core, which is known for its diverse biological activities, including anticancer properties.
Antineoplastic Activity
Research indicates that compounds related to this compound exhibit potent inhibitory effects on various kinases, particularly B-Raf(V600E), which is implicated in several cancers. This compound's ability to inhibit this kinase suggests its potential as an antitumor agent. Studies have shown that derivatives of pyrrolopyridines can lead to the development of selective B-Raf inhibitors, which may be useful in treating melanoma and other malignancies .
CSF1R Inhibition
Recent studies have identified that structural analogues of pyrrolopyridines can act as inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R). Inhibition of CSF1R is associated with anti-inflammatory effects and has implications in treating diseases such as rheumatoid arthritis and certain cancers . The synthesis of 7-azaindole derivatives from related compounds has demonstrated significant bioactivity against CSF1R, highlighting the therapeutic potential of this class of compounds .
Synthetic Routes and Methodologies
The synthesis of this compound typically involves several key steps:
- Cross-Coupling Reactions : Utilizing Suzuki-Miyaura or Buchwald-Hartwig coupling methods to form the pyrrolopyridine core.
- Amination Reactions : Following the coupling reactions, amination steps are employed to introduce various functional groups that enhance biological activity.
These synthetic strategies have been optimized to achieve high yields and purity, making the compounds suitable for further biological evaluation .
Case Study 1: Anticancer Activity
In a study examining the efficacy of pyrrolopyridine derivatives against cancer cell lines, it was found that modifications at the nitrogen positions significantly influenced their cytotoxicity. The introduction of halogen substituents (like chlorine) enhanced the compounds' ability to inhibit tumor growth in vitro .
Case Study 2: Inhibition of CSF1R
A recent publication detailed the synthesis and evaluation of new pyrrolopyridine analogues for their ability to inhibit CSF1R. The study highlighted that specific structural modifications led to improved IC50 values, indicating stronger inhibition compared to previously known inhibitors . These findings suggest that further development of these compounds could lead to novel therapeutics for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile can be compared with other pyrrolopyridine derivatives, such as:
4-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.
1H-pyrrolo[2,3-b]pyridin-3-ylacetonitrile: Similar structure but without the chloro substituent, which affects its reactivity and binding properties.
The presence of both the chloro and acetonitrile groups in this compound enhances its chemical reactivity and potential for diverse applications.
Biological Activity
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various diseases. This article reviews the current understanding of its biological activity, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H8ClN3
- Molecular Weight : 195.63 g/mol
Research indicates that compounds similar to this compound exhibit inhibitory effects on SGK-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. Inhibition of SGK-1 is linked to the treatment of various disorders, including cancer and metabolic diseases .
Anticancer Activity
A study evaluated the anticancer properties of various pyrrolopyridine derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were notably low in leukemic cell lines, indicating a strong antiproliferative effect .
Table 1: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 2.27 |
| HL-60 (Leukemia) | 1.42 |
| OKP-GS (Renal) | 4.56 |
Kinase Inhibition
The compound has been shown to inhibit Bcr-Abl kinase activity effectively. The Bcr-Abl fusion protein is associated with chronic myeloid leukemia (CML), making its inhibition a target for therapeutic intervention. The study reported that this compound exhibited competitive inhibition with an IC50 value comparable to established inhibitors like imatinib .
Table 2: Kinase Inhibition Assay Results
| Compound | % Inhibition at 0.5 µM | % Inhibition at 10 µM |
|---|---|---|
| Imatinib | 58 | 81 |
| Nilotinib | 86 | 100 |
| Sorafenib | 23 | 62 |
| Test Compound | 36 | 43 |
Case Studies
In an experimental model, the administration of this compound resulted in reduced tumor growth in xenograft models of leukemia. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis .
Q & A
Q. Q1. What are the standard synthetic routes for 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile, and what critical parameters influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves introducing the acetonitrile moiety to a pre-functionalized pyrrolo[2,3-b]pyridine core. For example, halogenated intermediates (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) can react with cyanoethylating agents under palladium catalysis or via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents like DMF at elevated temperatures (60–100°C). Critical parameters include reaction time, temperature, and the purity of starting materials, as residual moisture or oxygen can deactivate catalysts .
Q. Q2. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and nitrile integration .
- X-ray Crystallography : For resolving crystal packing and bond angles (e.g., C–C bond lengths averaging 0.006 Å in related structures) .
- HPLC-MS : To verify purity (>95%) and detect trace impurities .
Advanced Synthetic Optimization
Q. Q3. How can researchers optimize reaction conditions to improve regioselectivity in pyrrolopyridine functionalization?
Regioselectivity challenges arise due to the electron-deficient nature of the pyrrolo[2,3-b]pyridine core. Strategies include:
- Catalyst Screening : Use of SnCl₂ in multicomponent reactions to direct substituents to the 3-position .
- Solvent Effects : Polar solvents (e.g., DMSO) enhance solubility of intermediates, reducing side reactions .
- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates .
Q. Q4. What methodologies address instability of the nitrile group during synthesis?
The nitrile group is prone to hydrolysis under acidic/basic conditions. Mitigation involves:
- Protecting Groups : Temporary protection (e.g., as a thioamide) during reactive steps .
- Inert Atmosphere : Use of nitrogen/argon to prevent oxidation .
Structural and Mechanistic Insights
Q. Q5. How does the chloro substituent at the 4-position influence electronic properties?
The electron-withdrawing Cl substituent increases the electrophilicity of the pyrrolopyridine ring, directing subsequent reactions (e.g., nucleophilic attacks) to the 3-position. Computational studies (DFT) suggest a 0.15 eV reduction in LUMO energy compared to non-chlorinated analogs, enhancing reactivity in cross-coupling reactions .
Q. Q6. Are there crystallographic data available for this compound or its derivatives?
Yes. Single-crystal X-ray studies of related compounds (e.g., 2-(4-chloro-1H-indol-3-yl)acetonitrile) reveal planar pyrrole rings with bond angles consistent with sp² hybridization. The nitrile group adopts a linear geometry (C≡N bond length ~1.15 Å) .
Biological Activity and Applications
Q. Q7. How can researchers evaluate the biological activity of this compound in kinase inhibition assays?
While direct data are limited, analogous pyrrolopyridine derivatives (e.g., Decernotinib) are evaluated via:
Q. Q8. What strategies resolve contradictions in reported bioactivity data for similar compounds?
Cross-validation is critical:
- Dose-Response Curves : Ensure consistent IC₅₀ measurements across multiple assays .
- Metabolic Stability Tests : Assess CYP450 interactions to rule out false positives .
Stability and Handling
Q. Q9. What are the recommended storage conditions to prevent degradation?
Store under inert gas (argon) at –20°C in amber vials. Avoid exposure to light, moisture, and strong acids/bases, as these can hydrolyze the nitrile group or dechlorinate the core .
Q. Q10. How should researchers handle discrepancies in melting point or solubility data?
Reproduce measurements using standardized protocols (e.g., DSC for melting points). Solubility in DMSO (20–30 mg/mL) is typical, but batch-to-batch variability may arise from crystallinity differences .
Computational and Mechanistic Studies
Q. Q11. Which computational tools predict the reactivity of this compound in Suzuki-Miyaura couplings?
DFT-based software (Gaussian, ORCA) models charge distribution, identifying reactive sites. Fukui indices for the 3-position (f⁺ ~0.25) suggest susceptibility to electrophilic attack .
Q. Q12. How can NMR chemical shifts validate proposed reaction mechanisms?
Monitor ¹H NMR shifts during reactions:
- Aromatic Proton Deshielding : Indicates electron withdrawal (e.g., Cl substitution at 4-position) .
- C≡N Signal Stability : A singlet at ~110 ppm in ¹³C NMR confirms nitrile integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
